N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide

Description

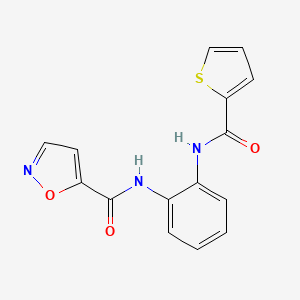

N-(2-(Thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a central isoxazole ring conjugated to a carboxamide group, which is further linked to a phenyl ring substituted with a thiophene-2-carboxamido moiety. This structure integrates two biologically relevant heterocycles—isoxazole and thiophene—which are known to influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target binding affinity.

- Oxime formation: Similar to the synthesis of (E/Z)-2-methylthiophene-2-carbaldehyde oxime in , where aldehydes react with hydroxylamine .

- Cyclization: Employing reagents like Oxone® or KCl to form the isoxazole core, as seen in and .

- Amide coupling: Critical for attaching substituents, as demonstrated in (e.g., coupling carboxylic acids with amines) .

Properties

IUPAC Name |

N-[2-(thiophene-2-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c19-14(12-7-8-16-21-12)17-10-4-1-2-5-11(10)18-15(20)13-6-3-9-22-13/h1-9H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSCWHDQFSBZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=NO2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The thiophene-2-carboxamide group can be introduced through a condensation reaction involving thiophene-2-carboxylic acid and an appropriate amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions: N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Isoxazoline derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block for Complex Molecules:

N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to create a diverse array of derivatives that can be explored for further applications.

2. Enzyme Inhibition Studies:

Research has indicated that this compound may act as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. The mechanism involves binding to specific active sites of enzymes, thereby modulating their activity. This property is critical for developing therapeutic agents targeting diseases characterized by aberrant enzyme activity .

1. Anticancer Properties:

this compound has been investigated for its anticancer potential. In vitro studies have shown significant growth inhibition in various cancer cell lines, suggesting its efficacy as a candidate for cancer therapy. For example, derivatives of similar compounds have demonstrated notable activity against several cancer types, including breast and lung cancers .

2. Anti-inflammatory Effects:

The compound is also being explored for its anti-inflammatory properties. It has shown promise in inhibiting pathways associated with inflammatory diseases, which could lead to new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Industrial Applications

1. Organic Semiconductors:

Due to its electronic properties, this compound is being researched for applications in organic semiconductors and light-emitting diodes (OLEDs). Its structural features allow it to contribute to the development of more efficient materials for electronic devices.

Case Studies

1. Anticancer Activity Studies:

In a study focusing on the structure-activity relationship of isoxazole derivatives, compounds similar to this compound exhibited significant inhibition rates against various cancer cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions exceeding 85% . Such findings underscore the potential of this compound in oncology.

2. Inhibition of GATA4-NKX2-5 Transcriptional Synergy:

Research has demonstrated that certain derivatives can inhibit the transcriptional synergy between GATA4 and NKX2-5 proteins, which are crucial in cardiac gene regulation. This inhibition correlates with reduced cell viability in cardiomyocytes, indicating potential applications in cardiac therapies .

Mechanism of Action

The mechanism of action of N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Synthesis :

- Bulky substituents (e.g., indole in ) reduce yields (24%) compared to naphthyl (52%) due to steric challenges during coupling .

- Electron-withdrawing groups (e.g., sulfonimidoyl in ) may complicate purification, contributing to moderate yields (31%) .

Biological Activity: Neuroprotective effects are prominent in indole-containing derivatives (2G11) , whereas glycosylated analogs () may target carbohydrate-binding proteins . The thiophene group in the target compound could improve membrane permeability compared to polar glucopyranosyl moieties .

Physical Properties :

- Crystalline solids (e.g., compound 15 in ) suggest higher stability, while oily compounds (e.g., compound 20) may require formulation optimization for drug delivery .

Research Findings and Data Analysis

Structure-Activity Relationship (SAR) Insights

- Carboxamide Positioning : The 5-carboxamide group on isoxazole is critical for hydrogen-bond interactions, as seen in 2G11’s binding to AMPKα2 .

Contradictions and Limitations

- lists compounds with low structural similarity (0.6–0.65), emphasizing that even minor changes (e.g., thiazole vs. isoxazole) drastically alter properties .

- Lack of direct pharmacological data for the target compound necessitates extrapolation from analogs, highlighting the need for targeted assays.

Biological Activity

N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure

The compound features a unique combination of a thiophene ring, an isoxazole ring, and a carboxamide group. This structural configuration is believed to contribute to its distinct biological properties.

Synthesis

The synthesis typically involves the reaction of thiophene derivatives with isoxazole precursors under controlled conditions. The method often utilizes various reagents such as CTAB and iodosobenzene in aqueous media to ensure high yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study focusing on similar isoxazole derivatives reported that compounds with structural similarities demonstrated inhibition of cancer cell proliferation through various mechanisms:

- Inhibition of JAK3/STAT3 Signaling : One derivative was shown to down-regulate phosphorylated STAT3 in colon cancer cells, suggesting that the compound may interfere with critical signaling pathways involved in tumor growth .

- Cytotoxicity : The compound's effectiveness was evaluated using IC50 values, where lower values indicate higher potency. For instance, related compounds showed IC50 values as low as 2.5 μg/mL against specific colon cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research into thiophene-based compounds indicates potential efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The structure-activity relationship suggests that modifications to the thiophene and isoxazole moieties can enhance antimicrobial potency .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to this one have been identified as inhibitors of key enzymes involved in inflammatory pathways, such as IKK-2, which plays a crucial role in the NF-kB signaling pathway .

- Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis or necrosis depending on the concentration and exposure time.

- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels within cancer cells, contributing to oxidative stress and subsequent cell death.

Study 1: Anticancer Efficacy

A notable study synthesized several isoxazole derivatives, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiophene derivatives against resistant strains of Mycobacterium tuberculosis. The study found that specific modifications in the chemical structure led to enhanced activity against both replicating and non-replicating bacterial forms.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (μg/mL) |

|---|---|---|---|

| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | Isoxazole derivative | Anticancer | 2.5 |

| N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole | Thiazole derivative | Antitubercular | 0.5 |

| N-(2-(thiophene-2-carboxamido)phenyl)isoxazole | Target compound | Anticancer/Antimicrobial | TBD |

Q & A

Q. What are the common synthetic routes for N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide?

The synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amine-containing precursors. For example:

- Step 1 : React thiophene-2-carbonyl chloride with 2-aminophenylisoxazole-5-carboxamide in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions to form the amide bond .

- Step 2 : Optimize reaction time and stoichiometry to avoid side products (e.g., over-acylation). Yields can vary (24–52% in analogous syntheses), requiring purification via column chromatography or recrystallization .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Use anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., thiophene protons at δ 7.2–7.5 ppm, isoxazole protons at δ 6.5–7.0 ppm) and coupling patterns. Confirm amide bond formation via NH resonance (δ 9.5–10.5 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Crystallography :

- Employ single-crystal X-ray diffraction with programs like SHELXL for structure refinement. Analyze dihedral angles between aromatic rings (e.g., thiophene vs. phenyl) to assess conformational flexibility .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, lab coat, goggles) due to potential irritancy of carboxamide derivatives.

- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.

- Dispose of waste via approved chemical disposal services, referencing safety data sheets for analogous compounds .

Advanced Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Catalyst Screening : Test coupling agents like HATU or EDCI to improve amidation efficiency compared to traditional methods (e.g., DCC) .

- Solvent Optimization : Replace acetonitrile with DMF or THF to enhance solubility of intermediates, potentially increasing yields from ~30% to >50% .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted acyl chloride) and adjust stoichiometry or reaction time accordingly .

Q. What computational methods are effective for modeling this compound’s interactions with biological targets?

- Docking Studies : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., kinases or proteases). Parameterize the thiophene and isoxazole moieties for accurate van der Waals/electrostatic interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize analogs for synthesis .

Q. How can contradictory biological activity data be resolved in pharmacological studies?

- Dose-Response Curves : Perform assays across a wide concentration range (nM–µM) to identify non-linear effects (e.g., cytotoxicity at high doses masking efficacy) .

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to evaluate compound degradation, which may explain variability in in vitro vs. in vivo results .

- Target Selectivity Profiling : Screen against related enzymes (e.g., kinase panels) to rule off-target effects .

Q. What strategies are recommended for resolving crystallographic disorder in this compound?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) and resolve overlapping electron density .

- Refinement : In SHELXL , apply restraints for thermal parameters (ISOR) and occupancy refinement for disordered regions (e.g., nitro or thiophene groups) .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.